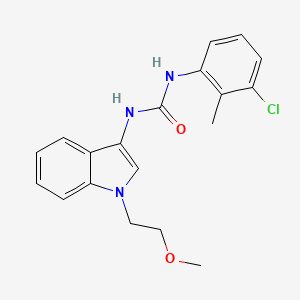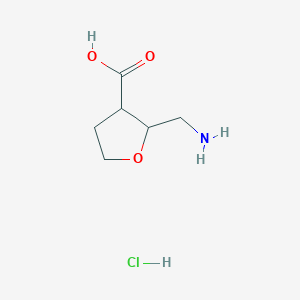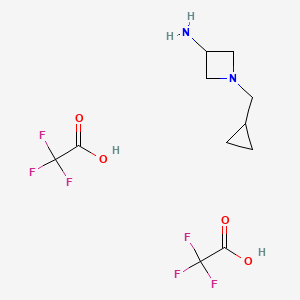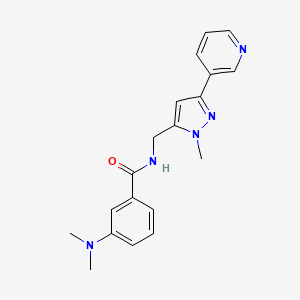
1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biosensors for Urea Detection
Urea biosensors have been developed for detecting and quantifying urea concentration across various fields, including medical diagnostics and environmental monitoring. These biosensors use enzyme urease as a bioreceptor element, with advancements incorporating nanoparticles and conducting polymers to improve sensitivity and stability. The detection of urea is crucial for diagnosing and managing diseases related to nitrogen metabolism, such as renal failure and hepatic failure, and in industries like agriculture and food preservation where urea levels need to be monitored (Botewad et al., 2021).
Drug Design and Pharmacology
Urea derivatives play a significant role in drug design due to their unique hydrogen-binding capabilities, making them vital for interacting with biological targets. Research has shown urea derivatives' potential in modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules, indicating their importance in medicinal chemistry (Jagtap et al., 2017).
Environmental and Health Impact
Studies on urea-based compounds, such as fertilizers and herbicides, have highlighted their environmental persistence and potential health risks. For instance, ureaform as a slow-release fertilizer offers advantages for improved fertility management and reduced pollution. However, the widespread use of urea-based herbicides has raised concerns regarding their effects on non-target organisms and the development of resistance (Alexander & Helm, 1990).
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-15(20)7-5-8-16(13)21-19(24)22-17-12-23(10-11-25-2)18-9-4-3-6-14(17)18/h3-9,12H,10-11H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSNDYSNRWMAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)
![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)

![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)
![1-[2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2734954.png)
![2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2734955.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol](/img/structure/B2734957.png)
![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)sulfonyl]-1H-indole](/img/structure/B2734962.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2734963.png)

![6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734966.png)
